molecular formula C14H15F3N2O2 B1525082 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1315368-57-0

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B1525082
CAS No.: 1315368-57-0
M. Wt: 300.28 g/mol
InChI Key: HYCPDMXJEVHVJP-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a piperidine-based carboxamide derivative characterized by a trifluoromethylphenyl substituent at the 2-position and a methyl group at the 1-position of the piperidine ring. The 6-oxo group introduces a ketone functionality, which may influence its conformational stability and binding interactions.

Properties

IUPAC Name

1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-19-11(20)7-6-10(13(18)21)12(19)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCPDMXJEVHVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide, also known by its CAS number 1311316-32-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory effects and interactions with various biological targets.

The molecular formula of 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is C14H15F3N2O2C_{14}H_{15}F_3N_2O_2, with a molecular weight of 301.26 g/mol. The compound is typically found in a solid state and has a melting point ranging from 53°C to 57°C .

Anti-inflammatory Effects

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory properties. For instance, derivatives similar to 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

Table 1: Inhibitory Potency of Related Compounds Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20
1-Methyl-6-oxo To be determined To be determined

These findings suggest that the incorporation of the trifluoromethyl group enhances the compound's ability to inhibit COX enzymes, thereby reducing inflammation .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups, such as trifluoromethyl groups, significantly influences the biological activity of piperidine derivatives. The introduction of these groups can enhance binding affinity to target enzymes and receptors, which is crucial for developing effective therapeutics .

Case Studies

Several case studies have highlighted the potential applications of similar compounds in treating inflammatory diseases:

  • Study on COX Inhibition : A study demonstrated that compounds with structural similarities to 1-Methyl-6-oxo showed promising results in reducing inflammation in carrageenan-induced paw edema models in rats, indicating their potential as anti-inflammatory agents .
  • Cancer Research : Investigations into the anticancer properties of piperidine derivatives have revealed that certain analogs exhibit significant cytotoxicity against cancer cell lines, suggesting a broader therapeutic application beyond anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • The trifluoromethyl group at the 2-position enhances activity against rape compared to electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., trimethoxyphenyl) .
  • The methyl group at the 1-position optimizes steric interactions, whereas larger substituents (e.g., benzyl) reduce activity due to unfavorable steric hindrance .
Pharmacologically Active Analogues

While the target compound is primarily studied for herbicidal use, structurally related piperidine carboxamides have been explored in pharmaceuticals:

  • Avacopan (TAVNEOS®): Structure: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide. Key Differences: Incorporates a benzoyl group at the 1-position and a cyclopentylamino-phenyl moiety at the 2-position. Application: FDA/EMA-approved for ANCA-associated vasculitis due to complement C5a receptor inhibition .
  • Patent Example (EP 4 374 877 A2) :

    • Structure: A diazaspiro[4.5]decene derivative with multiple trifluoromethyl groups and a pyrimidinylphenyl substituent.
    • Key Differences: Enhanced structural complexity with a spiro ring system and additional fluorinated groups.
    • Application: Investigated for inflammatory diseases, highlighting the role of trifluoromethyl groups in improving metabolic stability and target affinity .

Notes

  • The diversity of substituents in piperidine carboxamides underscores the importance of structure-activity relationship (SAR) studies for optimizing either agrochemical or pharmaceutical applications.
  • Further research is needed to explore hybrid derivatives combining herbicidal and anti-inflammatory pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 2
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

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